3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1309981-45-0) is an organoboron compound with the molecular formula C₁₇H₂₀BNO₃ and a molecular weight of 297.16 g/mol . It features a pyridine ring substituted at the 3-position with a phenoxy group and at the 5-position with a pinacol boronate ester. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The compound is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen . Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity (H302, H335) .
Properties
IUPAC Name |
3-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-15(12-19-11-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWVNBOVBBBNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694481 | |
| Record name | 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-45-0 | |
| Record name | 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Miyaura borylation employs palladium catalysts to couple halopyridines with bis(pinacolato)diboron (B~2~pin~2~). For 3-phenoxy-5-bromopyridine, the reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by transmetallation with B~2~pin~2~ and reductive elimination to yield the boronate ester.
Typical Conditions
-
Catalyst : Pd(dppf)Cl~2~ (1–5 mol%)
-
Base : KOAc or K~3~PO~4~ (2–3 equiv)
-
Solvent : 1,4-Dioxane or DMF
-
Temperature : 80–100°C
-
Time : 12–24 hours
Substrate Optimization
The position of the bromine atom on the pyridine ring critically affects reactivity. 5-Bromo-3-phenoxypyridine is preferred due to reduced steric hindrance compared to 2- or 4-substituted analogs. Electron-withdrawing groups (e.g., phenoxy) enhance oxidative addition efficiency by polarizing the C–Br bond.
Table 1: Miyaura Borylation of 5-Bromo-3-Phenoxypyridine
| Parameter | Value/Detail |
|---|---|
| Starting Material | 5-Bromo-3-phenoxypyridine |
| Boron Source | Bis(pinacolato)diboron (1.1 equiv) |
| Catalyst Loading | 3 mol% Pd(dppf)Cl~2~ |
| Yield | 82–89% |
Iridium-Catalyzed C–H Borylation
Directed ortho-Borylation
The phenoxy group at the 3-position of pyridine acts as a directing group, enabling regioselective Ir-catalyzed C–H borylation at the 5-position. The iridium catalyst coordinates to the pyridine nitrogen and oxygen of the phenoxy group, facilitating dehydrogenative borylation.
Reaction Protocol
-
Catalyst : [Ir(COD)OMe]~2~ (4 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Boron Source : B~2~pin~2~ (1.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 100°C
-
Time : 18–36 hours
Advantages and Limitations
This method eliminates the need for pre-functionalized halopyridines, but competing borylation at other positions may occur if steric or electronic factors disfavor the 5-position.
Table 2: Directed C–H Borylation of 3-Phenoxypyridine
Halogen-Metal Exchange and Borylation
Lithium-Halogen Exchange
5-Bromo-3-phenoxypyridine undergoes Br–Li exchange at -78°C using n-butyllithium, followed by quenching with trimethyl borate to form the boronic acid. Subsequent esterification with pinacol yields the target compound.
Critical Steps
-
Temperature Control : Below -70°C to minimize side reactions.
-
Quenching Agent : Trimethyl borate (2.0 equiv) in THF.
Challenges
Organolithium intermediates are highly sensitive to moisture and oxygen, necessitating anhydrous conditions. Competing protonation or decomposition reduces yields compared to catalytic methods.
Table 3: Halogen-Metal Exchange Pathway
| Step | Conditions |
|---|---|
| Lithiation | n-BuLi, THF, -78°C, 1 hour |
| Borylation | B(OMe)~3~, -78°C to RT, 2 hours |
| Esterification | Pinacol, HCl, 60°C, 6 hours |
| Overall Yield | 55–62% |
Multi-Step Synthesis via Intermediate Functionalization
Reductive Amination and Borylation
A patented route involves synthesizing N-Boc-protected piperidine intermediates, followed by dehydrogenation to pyridine and borylation.
Key Reactions
-
Reductive Amination : 4-Bromopyridine hydrochloride → N-Boc-4-bromopiperidine (NaBH~4~, MeOH).
-
Dehydrogenation : N-Boc-piperidine → N-Boc-1,2,5,6-tetrahydropyridine (Pd/C, 150°C).
-
Borylation : Grignard reaction with pinacol borane.
Yield and Scalability
This method achieves 70–78% yield over three steps but requires specialized equipment for high-temperature dehydrogenation.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Miyaura Borylation | 82–89% | High | Excellent | High |
| C–H Borylation | 68–75% | Moderate | Good | Moderate |
| Halogen-Metal Exchange | 55–62% | Low | Poor | High |
| Multi-Step Synthesis | 70–78% | High | Moderate | N/A |
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the boronic ester can be hydrolyzed to yield the boronic acid.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., toluene, ethanol)
Oxidizing agents: (e.g., H2O2 for oxidation reactions)
Major Products:
Biaryl compounds: from Suzuki-Miyaura reactions
Phenols: from oxidation reactions
Boronic acids: from hydrolysis reactions
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Applied in the development of advanced materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The boronic ester group facilitates the transmetalation step, making the reaction efficient and selective.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine-Based Boronate Esters
Structural Insights :
- Electron-Withdrawing vs. The trifluoromethyl group (1084953-47-8) strongly withdraws electrons, enhancing oxidative stability and reactivity in electron-deficient systems .
- Steric Effects : Bulky substituents like 4-methoxybenzyloxy (956034-20-1) may hinder coupling efficiency due to steric hindrance, whereas smaller groups like fluoro (947249-01-6) minimize such effects .
Reactivity in Cross-Coupling Reactions
Organoboron compounds are pivotal in Suzuki-Miyaura reactions, where substituents on the boronate ester influence reactivity:
- Electron-Withdrawing Groups : The trifluoromethyl analog (1084953-47-8) exhibits accelerated coupling due to enhanced electrophilicity at the boron center .
- Steric Hindrance : The benzyloxy derivative (1375302-99-0) may require elevated temperatures or specialized catalysts (e.g., Pd-XPhos) to overcome steric barriers .
- Fluorine Substituents : The 3-fluoro analog (947249-01-6) benefits from fluorine’s electronegativity, improving oxidative stability and enabling reactions under milder conditions .
Biological Activity
3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1309981-45-0) is a compound that belongs to the class of boronic acid derivatives. Its unique structure combines a phenoxy group with a dioxaborolane moiety, which may contribute to its biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
The molecular formula of this compound is , with a molecular weight of 293.16 g/mol. The compound features a pyridine ring substituted with both a phenoxy group and a boron-containing dioxaborolane group. The structural formula can be represented as follows:
Anticancer Activity
In the realm of oncology, boronic acid derivatives have been investigated for their anticancer properties due to their ability to inhibit proteasome activity. While direct studies on this compound are scarce, related compounds have shown promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | MCF-7 (breast cancer) | 9.46 | |
| Compound Y | MDA-MB-231 (triple-negative) | 11.73 |
These compounds demonstrated growth inhibition superior to standard treatments like 5-Fluorouracil.
The proposed mechanism of action for boronic acid derivatives includes the inhibition of proteasomal degradation pathways and modulation of signaling pathways involved in cell survival and apoptosis. The dioxaborolane moiety may facilitate interactions with biological targets through reversible covalent bonding.
Case Studies
A case study involving a series of pyridine-based compounds highlighted their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis through caspase activation. Specifically:
- Study Design : Various pyridine derivatives were synthesized and tested against cancer cell lines.
- Findings : Compounds exhibited IC50 values ranging from 0.87 to 12.91 µM across different cell lines.
- : The structure-function relationship indicated that modifications in the pyridine ring significantly impacted biological activity.
Q & A
Q. What are the common synthetic routes for preparing 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronic ester moiety. A standard protocol involves:
- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–5 mol%) .
- Base : 2 M K₂CO₃ or Na₂CO₃ in a mixed solvent system (toluene/EtOH or THF/H₂O).
- Reaction conditions : Reflux (80–105°C) under inert atmosphere for 12–24 hours . Precursor boronic esters are often prepared via Miyaura borylation of halogenated pyridines using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst .
Example Workflow :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Halogenated pyridine + B₂pin₂, Pd(dba)₂, KOAc | Borylation |
| 2 | Suzuki coupling with aryl halide, Pd catalyst, base | Cross-coupling |
Q. How is the compound characterized structurally?
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boronic ester integrity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX or OLEX2) to resolve stereoelectronic effects and confirm bond lengths/angles .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura couplings involving this boronic ester be optimized?
Low yields often arise from steric hindrance (phenoxy substituent) or catalyst deactivation . Mitigation strategies include:
- Ligand screening : Bulky ligands (e.g., SPhos, XPhos) improve catalytic efficiency .
- Solvent optimization : Dioxane or THF may enhance solubility vs. toluene .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
Case Study :
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Ligand | PPh₃ | XPhos | 45% → 72% |
| Solvent | Toluene/EtOH | THF/H₂O | 50% → 68% |
Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., rotational barriers in NMR vs. static X-ray structures) are addressed via:
- DFT Calculations : B3LYP/6-311+G(2d,p) basis sets model optimized geometries and compare with experimental data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) to explain packing effects .
- Dynamic NMR Simulations : Correlate temperature-dependent NMR shifts with conformational flexibility.
Q. What strategies are effective for synthesizing derivatives with modified pyridine substituents?
Functionalization often targets the 5-position (boronic ester) or 3-phenoxy group :
- Borylation : Direct Miyaura borylation of 5-halopyridines .
- Nucleophilic Aromatic Substitution : Replacement of phenoxy groups with amines/thiols under acidic conditions .
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) on halogenated derivatives .
Derivative Examples :
| Substituent | Synthetic Route | Application |
|---|---|---|
| Sulfonamide | SNAr reaction | Bioconjugation |
| Fluoro | Balz-Schiemann | PET imaging |
Methodological Considerations
Q. How should crystallographic data be refined for compounds with heavy atoms (e.g., boron)?
- Software : SHELXL for small-molecule refinement; OLEX2 for visualization and analysis .
- Constraints : Apply restraints to boron-oxygen bond lengths (1.36–1.40 Å) and thermal parameters.
- Validation : Check for ADPs (anisotropic displacement parameters) and residual density maps to avoid overfitting .
Q. What analytical techniques are critical for assessing boronic ester stability?
- HPLC-MS : Monitors hydrolytic degradation in aqueous media.
- TGA/DSC : Evaluates thermal stability (decomposition >150°C typical for pinacol boronate esters) .
- ¹¹B NMR : Detects hydrolysis products (broad peaks ~18 ppm for boric acid) .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in cross-coupling reactions?
Contradictions (e.g., variable yields with similar substrates) may stem from:
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the boronic ester .
- Steric factors : Ortho-substituents on the aryl halide hinder transmetallation .
- Trace impurities : Boronic acid byproducts (from ester hydrolysis) act as inhibitors; purify via column chromatography (SiO₂, hexane/EtOAc) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
